1-Iodo-2-methyl-4-(trifluoromethyl)benzene
Overview
Description
“1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3I . It is also known by other names such as “o-Iodobenzotrifluoride”, “2-Trifluoromethyliodobenzene”, “2-Iodobenzotrifluoride”, “α,α,α-Trifluoro-o-iodotoluene”, “o-Trifluoromethyliodobenzene”, “Toluene, α,α,α-trifluoro-o-iodo-”, “o-Iodo-alpha,alpha,alpha-trifluorotoluene”, and "1-Iodo-2-(trifluoromethyl)benzene" .
Molecular Structure Analysis
The molecular structure of “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” are not available, it’s known that benzene derivatives can undergo nucleophilic reactions . For example, they can react with sodium hydroxide at high temperatures to produce phenol and diphenyl ether .Physical And Chemical Properties Analysis
“1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 286.04 .Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method of Application : The compound undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . It also participates in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .
- Results : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Organic Synthesis
- Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in organic synthesis .
- Method of Application : The compound can be prepared from 4-aminotrifluoromethylbenzene through diazotization and iodination . Another method involves the direct iodination of trifluoromethylbenzene .
- Results : The compound is used in the synthesis of various organic compounds, including insecticides and fluorinated herbicides .
3. Synthesis of Fluorinated Pesticides
- Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated pesticides .
- Method of Application : The compound can be used in the synthesis of insecticides such as fluazifop-butyl . The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
- Results : The resulting fluorinated pesticides exhibit enhanced pest control properties due to the unique physicochemical properties of the fluorine atom .
4. Synthesis of Fluorinated Herbicides
- Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated herbicides .
- Method of Application : The compound can be used in the synthesis of herbicides such as diflufenican . The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
- Results : The resulting fluorinated herbicides exhibit enhanced weed control properties due to the unique physicochemical properties of the fluorine atom .
5. Synthesis of Fluorinated Insecticides
- Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated insecticides .
- Method of Application : The compound can be used in the synthesis of insecticides such as fluazifop-butyl . The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
- Results : The resulting fluorinated insecticides exhibit enhanced pest control properties due to the unique physicochemical properties of the fluorine atom .
6. Synthesis of Fluorinated Dyes
- Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated dyes .
- Method of Application : The compound can be used in the synthesis of dyes. The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
- Results : The resulting fluorinated dyes exhibit enhanced color properties due to the unique physicochemical properties of the fluorine atom .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
1-iodo-2-methyl-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKGZNGYDUSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610588 | |
Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |
CAS RN |
54978-36-8 | |
Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2-methyl-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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